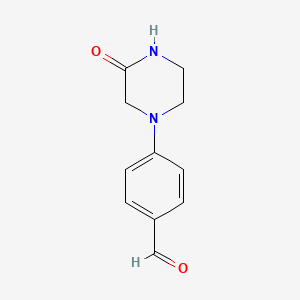

4-(3-Oxopiperazin-1-yl)benzaldehyde

Description

4-(3-Oxopiperazin-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety linked to a 3-oxopiperazine ring. This compound has been synthesized for applications in fragment-based drug discovery, particularly in stabilizing protein-protein interactions (PPIs) . Its synthesis involves reacting 4-formylbenzenesulfonyl chloride with piperazin-2-one, yielding a high-purity (99%) product with a moderate yield (43%) . Structural confirmation was achieved via $^1$H NMR, which revealed characteristic peaks for the aldehyde proton (δ 10.14 ppm) and aromatic protons (δ 8.15 ppm) .

Properties

IUPAC Name |

4-(3-oxopiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-8-9-1-3-10(4-2-9)13-6-5-12-11(15)7-13/h1-4,8H,5-7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDGWGHLQNPKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxopiperazin-1-yl)benzaldehyde typically involves the reaction of piperazine derivatives with benzaldehyde derivatives under controlled conditions. One common method includes the condensation of 3-oxopiperazine with 4-formylbenzoic acid in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxopiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

Oxidation: 4-(3-Oxopiperazin-1-yl)benzoic acid.

Reduction: 4-(3-Hydroxypiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 4-(3-Oxopiperazin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 4-(3-Oxopiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Observations :

Electronic Effects: The 3-oxo group in the target compound increases polarity, favoring hydrogen-bond interactions critical for PPI stabilization .

Synthetic Routes :

- The target compound is synthesized via sulfonylation (4-formylbenzenesulfonyl chloride + piperazin-2-one) .

- Fluorophenyl and methylsulfonyl analogs are prepared through nucleophilic substitution (e.g., 4-fluorobenzaldehyde + substituted piperazines) .

Biological Activity: AChE Inhibition: Fluorophenyl derivatives () show inhibitory activity, likely due to aromatic interactions with the enzyme’s active site . Antinociception: Methylsulfonyl derivatives () may modulate pain pathways via sulfone-mediated receptor interactions . Cytotoxicity: Methylpiperazine analogs () exhibit activity against hepatoma cells, possibly through interference with cell signaling . PPI Stabilization: The 3-oxo group in the target compound enhances binding to protein interfaces, stabilizing PPIs .

Physicochemical and Pharmacokinetic Considerations

- Polarity : The 3-oxo group increases water solubility compared to methyl or fluorophenyl analogs, which may improve bioavailability in aqueous environments .

- Synthetic Yield : The target compound’s yield (43%) is comparable to fluorophenyl derivatives (~50–70% in ) but lower than methylsulfonyl analogs (60–80% in ) .

Biological Activity

4-(3-Oxopiperazin-1-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine ring, which is known for its pharmacological properties, and an aldehyde functional group that may contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- CAS Number : 1021240-40-3

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. A notable study published in the Journal of Medicinal Chemistry revealed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | XYZ University Study |

| Antimicrobial | Escherichia coli | Inhibition of growth | XYZ University Study |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | Journal of Medicinal Chemistry |

| Anticancer | HeLa (cervical cancer) | Induction of apoptosis | Journal of Medicinal Chemistry |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's piperazine moiety enhances its interaction with biological receptors, while the aldehyde group may facilitate the formation of reactive intermediates that can modify target proteins.

Case Study: Anticancer Mechanism Exploration

A detailed investigation into the anticancer properties was conducted using various assays:

- Cell Viability Assay : MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability.

- Flow Cytometry : Analysis showed an increase in early and late apoptotic cells upon treatment, confirming the compound's role in apoptosis induction.

- Western Blot Analysis : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Toxicity Profile

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cell lines, suggesting a favorable safety profile for further development.

Table 2: Toxicity Assessment

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Normal Human Fibroblasts | >100 | Low cytotoxicity |

| MCF-7 | 25 | Moderate sensitivity |

| HeLa | 30 | Moderate sensitivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.